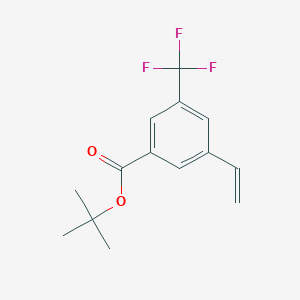

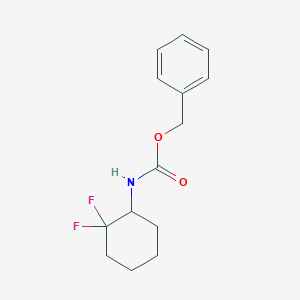

Benzyl (2,2-difluorocyclohexyl)carbamate

Overview

Description

Benzyl (2,2-difluorocyclohexyl)carbamate is a chemical compound with the molecular formula C14H17F2NO2 . It has an average mass of 269.287 Da and a monoisotopic mass of 269.122742 Da .

Synthesis Analysis

The synthesis of carbamates like this compound can be achieved through amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . The method offers mild reaction conditions and short reaction times .Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 17 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications

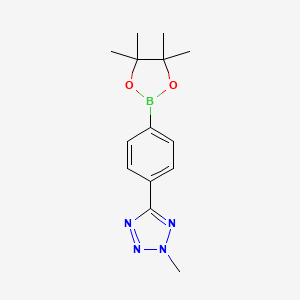

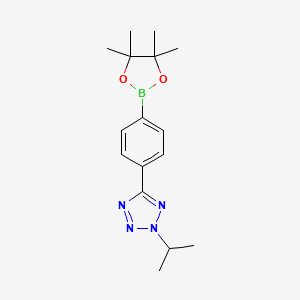

Stereospecific Nickel-Catalyzed Cross-Coupling

Benzyl carbamates are used in stereospecific nickel-catalyzed cross-coupling with arylboronic esters. The process can control the absolute stereochemistry at the electrophilic carbon, showing selective inversion or retention based on the ligand used. This application highlights the compound's role in precise chemical synthesis (Harris et al., 2013).

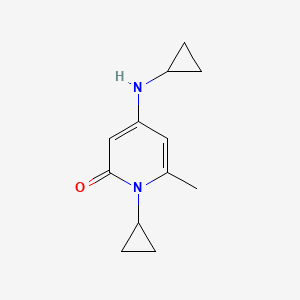

Intramolecular Hydrofunctionalization of Allenes

Benzyl carbamates are involved in the Au(I)-catalyzed intramolecular hydrofunctionalization of allenes, showing tolerance for substitution at the alkyl and allenyl carbon atoms. This process is effective in forming piperidine derivatives and other oxygen heterocycles, showcasing the versatility of benzyl carbamates in synthetic chemistry (Zhang et al., 2006).

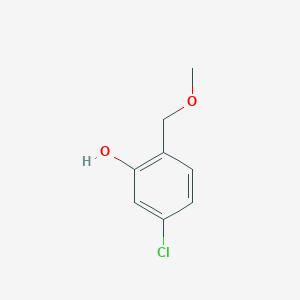

Gold(I)-Catalyzed Kinetic Enantioselective Hydroamination

In gold(I)-catalyzed reactions, benzyl carbamates serve as substrates for dynamic kinetic enantioselective intramolecular hydroamination of allenes. The process results in the formation of compounds with high enantiomeric excess and demonstrates the compound's importance in the synthesis of chiral molecules (Zhang et al., 2007).

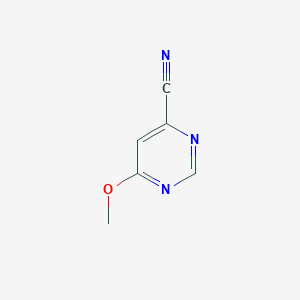

Synthesis of 4-Azidotetrafluoroaniline

Benzyl carbamates are used as intermediates in the synthesis of p-azidotetrafluoroaniline, a photoaffinity reagent. This showcases the compound's utility in the preparation of specialized chemical reagents for research applications (Chehade & Spielmann, 2000).

Gold(I) Catalyzed Hydroamination of Allenes

Benzyl carbamates participate in gold(I)-catalyzed hydroamination of allenes, leading to the formation of specific regio- and diastereomers. This application underlines the compound's role in the selective synthesis of complex organic molecules (Kinder et al., 2008).

Safety and Hazards

The safety data sheet for Benzyl carbamate, a related compound, indicates that it may be harmful if inhaled and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Mechanism of Action

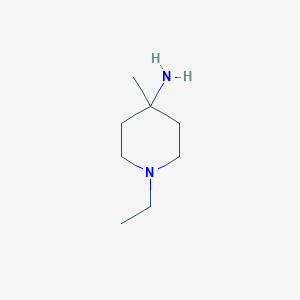

- Benzyl (2,2-difluorocyclohexyl)carbamate is an organic compound with the formula C₆H₅CH₂OC(O)NH₂ . It can be viewed as the ester of carbamic acid (O=C(OH)(NH₂)) and benzyl alcohol.

- The compound serves as a protected form of ammonia in the synthesis of primary amines. After N-alkylation, the C₆H₅CH₂OC(O) group is removable with Lewis acids .

Target of Action

Pharmacokinetics

- This compound is moderately soluble in water and soluble in organic solvents . Details regarding tissue distribution are not readily available. The compound may undergo enzymatic or chemical transformations in vivo. Information on its excretion pathways is limited.

Properties

IUPAC Name |

benzyl N-(2,2-difluorocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO2/c15-14(16)9-5-4-8-12(14)17-13(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOMJHIEYQYSDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B1467824.png)

![[(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amine](/img/structure/B1467832.png)

![[3-Chloro-5-(methylamino)phenyl]methanol](/img/structure/B1467837.png)

amine](/img/structure/B1467838.png)

![7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1467843.png)